Aloxistatin

Description

This compound is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. This compound is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.

a membrane-permeable cysteine protease inhibito

Structure

3D Structure

Properties

IUPAC Name |

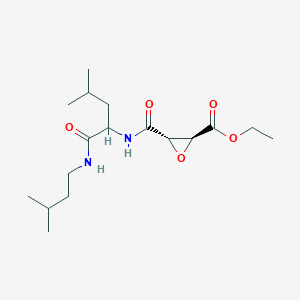

ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVFFFJZQVENJC-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904150 | |

| Record name | Aloxistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88321-09-9 | |

| Record name | Loxistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloxistatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloxistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOXISTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aloxistatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxistatin, also known as E-64d, is a potent, irreversible, and cell-permeable inhibitor of a broad spectrum of cysteine proteases. As a synthetic analog of the natural product E-64, it has been instrumental in elucidating the physiological and pathological roles of cysteine proteases such as cathepsins and calpains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its inhibitory kinetics, the covalent modification of its target enzymes, and its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of protease biology and the development of novel therapeutics targeting these enzymes.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as a mechanism-based irreversible inhibitor, primarily targeting the active site of cysteine proteases. The core of its inhibitory action lies in the presence of a reactive epoxide ring within its structure.

The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiol group of the active site cysteine residue on the carbonyl carbon of the substrate's scissile bond. This compound leverages this catalytic machinery for its own activation and subsequent covalent modification of the enzyme.

The process unfolds as follows:

-

Non-covalent Binding: this compound initially binds to the active site of the cysteine protease in a reversible manner.

-

Nucleophilic Attack: The highly reactive thiol group of the catalytic cysteine residue performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.

-

Covalent Adduct Formation: This attack leads to the opening of the strained epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme. This covalent adduct permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in substrate hydrolysis.

This irreversible inhibition is a key feature of this compound, leading to a sustained and potent blockade of target protease activity.

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound as a cysteine protease inhibitor has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its potency.

Data Presentation: Inhibitory Activity of this compound

| Target Enzyme/Process | IC50 Value | Ki Value | Cell Line/System | Reference(s) |

| Cathepsin K | 1.4 nM | - | In vitro | [1] |

| Cathepsin S | 4.1 nM | - | In vitro | [1] |

| Cathepsin L | 2.5 nM | - | In vitro | [1] |

| Cathepsin G processing | 1.1 µM | - | U-937 cells | [2] |

| Protease-resistant prion protein accumulation | 0.5 ± 0.11 μM | - | Scrapie-infected neuroblastoma cells | [3] |

| Calpain | ~0.5–1 µM | - | In vitro | [4] |

Note: The table summarizes available quantitative data. Further research may be required for Ki values against a broader range of proteases.

Experimental Protocols for Assessing this compound's Activity

The inhibitory effect of this compound on cysteine proteases is typically evaluated using fluorometric activity assays. These assays rely on synthetic substrates that release a fluorescent molecule upon cleavage by the target enzyme.

General Protocol for Fluorometric Cathepsin Activity Assay

This protocol provides a general framework for measuring the activity of cathepsins (e.g., Cathepsin B, L, S) and its inhibition by this compound.

Materials:

-

Purified cathepsin enzyme or cell lysate containing the enzyme.

-

Fluorogenic cathepsin substrate (e.g., Z-Phe-Arg-AMC for Cathepsin B/L, Z-Val-Val-Arg-AMC for Cathepsin S).

-

Assay buffer (specific to the cathepsin being assayed, typically containing a reducing agent like DTT).

-

This compound (E-64d) stock solution (dissolved in a suitable solvent like DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Enzyme Preparation: Dilute the purified enzyme or cell lysate to the desired concentration in pre-chilled assay buffer.

-

Inhibitor Pre-incubation: In the wells of the microplate, add the diluted enzyme/lysate. To the experimental wells, add varying concentrations of this compound. For control wells, add the vehicle (e.g., DMSO). Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = ~360/460 nm).

-

Kinetic Reading: Measure the fluorescence intensity at regular intervals over a defined period.

-

Data Analysis: Determine the rate of the enzymatic reaction (increase in fluorescence over time). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Autophagy Markers

To investigate the effect of this compound on autophagy, the conversion of LC3-I to LC3-II and the levels of Beclin-1 can be assessed by Western blotting.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations for a specified duration. Include appropriate positive and negative controls.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against LC3 and Beclin-1. Subsequently, incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the LC3-II/LC3-I ratio and the relative levels of Beclin-1.

Impact on Cellular Signaling Pathways

This compound's inhibition of cysteine proteases can have significant downstream effects on various cellular signaling pathways, two of which are particularly noteworthy: the amyloid-beta production pathway and the autophagy pathway.

Inhibition of Amyloid-Beta Production in Alzheimer's Disease

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark. The production of Aβ from the amyloid precursor protein (APP) involves sequential cleavage by β-secretase (BACE1) and γ-secretase. Cathepsin B has been identified as a β-secretase. By irreversibly inhibiting cathepsin B, this compound can reduce the generation of Aβ peptides.[3]

Modulation of Autophagy

Autophagy is a cellular degradation process crucial for maintaining cellular homeostasis. The process is tightly regulated by a complex signaling network, with the mTOR (mammalian target of rapamycin) kinase being a key negative regulator. While direct, conclusive evidence for this compound's effect on mTOR signaling is still emerging, its role as a lysosomal protease inhibitor suggests a potential impact on the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their cargo.

Inhibition of lysosomal proteases like cathepsins by this compound can lead to the accumulation of autophagosomes and a blockage of autophagic flux. This can be observed by an increase in the ratio of the lipidated form of LC3 (LC3-II) to the cytosolic form (LC3-I) and changes in the levels of other autophagy-related proteins like Beclin-1.

References

Aloxistatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxistatin (also known as E-64d) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases. As a synthetic analog of the natural product E-64, it has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and viral infections. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and a discussion of its mechanism of action through the modulation of critical signaling pathways.

Discovery and Development

This compound emerged from research focused on analogs of E-64, a natural product isolated from Aspergillus japonicus that demonstrated potent inhibitory activity against cysteine proteases.[1] this compound, the ethyl ester prodrug of E-64c (loxistatin acid), was developed to enhance cell permeability, allowing for the effective inhibition of intracellular cysteine proteases such as cathepsins and calpains.[1] This modification significantly broadened its research and therapeutic potential.

Chemical Synthesis

The chemical synthesis of this compound, chemically named ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate, has been described in the literature. A key method involves the coupling of a p-nitrophenol active ester of (2S,3S)-trans-epoxysuccinic acid monoethyl ester with L-leucine isoamylamine.[2][3]

Synthetic Scheme Workflow

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies the active site cysteine residue of target proteases.[4] Its primary targets are cysteine proteases, including the lysosomal cathepsins (B, L, S, K) and the cytosolic calpains.[5] By inhibiting these proteases, this compound can modulate a variety of cellular processes.

Inhibition of Cathepsins and Lysosomal Proteolysis

This compound effectively inhibits lysosomal cathepsins, which play a crucial role in protein degradation and autophagy.[6][7] Inhibition of these proteases can disrupt the normal autophagic flux.

Inhibition of Calpains and Modulation of Apoptosis

Calpains are calcium-activated neutral proteases involved in various signaling pathways, including apoptosis. This compound's inhibition of calpains can influence apoptotic cascades.[8]

Quantitative Data

The inhibitory potency of this compound has been quantified against various proteases. The following tables summarize key IC50 and Ki values reported in the literature.

Table 1: IC50 Values of this compound

| Target | Cell Line/System | IC50 Value | Reference |

| Protease-resistant Prion Protein | Scrapie-infected neuroblastoma cells | 0.5 µM | [5] |

| Calpain | Intact platelets | ~20-50 µg/mL | [8] |

| Cathepsin B | - | 14 µM | [7] |

Table 2: Inhibitory Constants (Ki) of E-64 (Parent Compound)

Note: Ki values for this compound (E-64d) are less commonly reported than for its parent compound, E-64.

| Target | Ki Value | Reference |

| Cathepsin K | - | - |

| Cathepsin L | - | - |

| Cathepsin S | - | - |

| Cathepsin B | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cathepsin B Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Workflow:

Methodology:

-

Prepare Cell Lysates: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Inhibitor Incubation: Pre-incubate the lysates with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC) to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) over time.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of this compound.

In Vivo Assessment of Amyloid-Beta Reduction in a Mouse Model

This protocol outlines a general procedure for evaluating the effect of this compound on brain amyloid-beta levels in a transgenic mouse model of Alzheimer's disease.[9]

Workflow:

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to transgenic mice (e.g., APP/PS1) at a specified dose and frequency (e.g., 1-100 mg/kg, daily oral gavage) for a designated period.[10][11]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Harvest the brains and dissect the cortex and hippocampus.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors.[12]

-

Amyloid-Beta ELISA: Use a commercial ELISA kit to quantify the levels of Aβ40 and Aβ42 in the brain homogenates according to the manufacturer's instructions.[2][3]

-

Data Analysis: Compare the Aβ levels between the this compound-treated and vehicle-treated groups.

TUNEL Assay for Apoptosis in Brain Tissue

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]

Methodology:

-

Tissue Preparation: Prepare paraffin-embedded or frozen brain sections from treated and control animals.

-

Permeabilization: Deparaffinize and rehydrate the sections, followed by permeabilization with proteinase K.

-

TdT Labeling: Incubate the sections with a reaction mixture containing TdT enzyme and labeled dUTPs (e.g., FITC-dUTP).[13]

-

Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence.

-

Quantification: Quantify the percentage of TUNEL-positive cells in different brain regions.

Pharmacokinetics, Metabolism, and Toxicology (ADME/T)

ADME Profile

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active acid form, E-64c.[4] Studies in rats have shown that after oral administration, the major urinary and plasma metabolites are loxistatin acid (M-1) and its hydroxy metabolites.[4] The oral bioavailability and blood-brain barrier permeability are critical parameters for its efficacy in neurological disorders.

Toxicology

Safety data sheets for this compound indicate that it may be harmful if swallowed and can cause skin and eye irritation.[2][13] Preclinical toxicology studies are essential to determine the No-Observable-Adverse-Effect Level (NOAEL) and to establish a safe starting dose for potential clinical trials.[14][15]

Therapeutic Potential

The ability of this compound to inhibit key cysteine proteases has led to its investigation in a variety of disease models.

-

Neurodegenerative Diseases: By inhibiting calpains and cathepsins, this compound has shown neuroprotective effects and the ability to reduce amyloid-beta levels in animal models of Alzheimer's disease and spinal cord injury.[10][11]

-

Cancer: this compound can induce cell cycle arrest and has been explored for its potential as an anticancer agent.[7]

-

Infectious Diseases: The inhibition of cathepsin L by this compound has been shown to reduce the cellular entry of SARS-CoV-2 pseudovirions, suggesting a potential role in antiviral therapy.[10][11]

Conclusion

This compound is a versatile and potent cysteine protease inhibitor with a broad range of biological activities. Its ability to cross cell membranes and inhibit intracellular proteases makes it a valuable tool for research and a promising candidate for therapeutic development. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental methodologies to facilitate further investigation and application of this important molecule.

References

- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 10. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]

- 14. edelweisspublications.com [edelweisspublications.com]

- 15. Toxicology Preclinical Studies [anilocus.com]

E-64d: An In-Depth Technical Guide to a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64d, also known as Aloxistatin or EST, is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2] It is the ethyl ester prodrug of E-64c, which is the active form of the inhibitor.[3][4] Originally developed as an analog of the natural product E-64, which was first isolated from the fungus Aspergillus japonicus in 1978, E-64d possesses enhanced membrane permeability, making it a valuable tool for both in vitro and in vivo studies.[5][6] Its high specificity for cysteine proteases, such as cathepsins and calpains, over other protease classes like serine or aspartic proteases, combined with its low toxicity, has established E-64d as a critical compound in diverse research fields.[5][7] This guide provides a comprehensive technical overview of E-64d, including its mechanism of action, quantitative inhibitory data, biological applications, and detailed experimental protocols.

Chemical and Physical Properties

E-64d is a small molecule characterized by an epoxysuccinyl peptide structure.[8] Its physicochemical properties are crucial for its function as a cell-permeable prodrug. The ethyl ester group increases its lipophilicity, facilitating its passage across cellular membranes.[6] Once inside the cell, endogenous esterases hydrolyze E-64d to its active carboxylate form, E-64c.[3][9]

Table 1: Physicochemical Properties of E-64d

| Property | Value | References |

|---|---|---|

| IUPAC Name | ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | [2][10] |

| Synonyms | This compound, EST, Loxistatin, E-64c ethyl ester | [2][4][11] |

| CAS Number | 88321-09-9 | [1][12] |

| Molecular Formula | C17H30N2O5 | [10][12] |

| Molecular Weight | 342.43 g/mol | [12] |

| Purity | Typically ≥98% | [10][12] |

| Appearance | Crystalline solid / Powder | [4] |

| Solubility | Soluble in DMSO (e.g., 30 mg/mL), Ethanol (e.g., 10 mg/mL). Limited solubility in aqueous solutions. |[4][11][12] |

Mechanism of Action

E-64d exerts its inhibitory effect through its active metabolite, E-64c. The core of its mechanism is the irreversible covalent modification of the target enzyme's active site.

-

Cellular Uptake and Activation : E-64d, being membrane-permeable, readily enters intact cells.[1] Intracellular esterases then hydrolyze the ethyl ester group, converting the prodrug E-64d into its active, free-acid form, E-64c.[3]

-

Covalent Inhibition : The E-64c molecule contains a reactive trans-epoxysuccinyl group.[13] The catalytic cysteine residue in the active site of a target protease performs a nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[5]

-

Irreversible Thioether Bond Formation : This attack opens the epoxide ring and results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme's active site cysteine.[5][13] This covalent modification permanently inactivates the enzyme, as it can no longer participate in catalysis.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-64d | CAS 88321-09-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. agscientific.com [agscientific.com]

- 6. IN VITRO AND IN VIVO INHIBITION OF CYSTEINE PROTEINASES BY EST, A NEW ANALOG OF E-64 [jstage.jst.go.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. E-64d proteaseinhibitor 88321-09-9 [sigmaaldrich.com]

- 9. biocompare.com [biocompare.com]

- 10. E-64d (this compound), cathepsin B and L inhibitor (CAS 88321-09-9) | Abcam [abcam.com]

- 11. caymanchem.com [caymanchem.com]

- 12. E 64d | Cathepsin | Tocris Bioscience [tocris.com]

- 13. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties of Aloxistatin (E-64d)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxistatin, also known as E-64d, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases. As an ethyl ester prodrug of E-64c, it readily crosses cellular membranes, where it is hydrolyzed to its active form. This guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, target proteases, and its impact on key signaling pathways. Detailed experimental protocols and quantitative inhibitory data are presented to facilitate its application in research and drug development.

Mechanism of Action

This compound is a synthetic analog of E-64, a natural product isolated from Aspergillus japonicus. Its inhibitory activity resides in the trans-epoxysuccinyl group, which acts as a suicide substrate for cysteine proteases. The inhibition is a two-step process:

-

Initial Binding: this compound binds to the active site of the target cysteine protease.

-

Irreversible Covalent Modification: The catalytic cysteine residue of the protease performs a nucleophilic attack on one of the epoxide carbons of this compound. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[1]

Caption: Mechanism of this compound activation and irreversible inhibition of cysteine proteases.

Target Proteases and Inhibitory Potency

This compound exhibits broad-spectrum activity against papain-like cysteine proteases, including cathepsins and calpains. These enzymes play critical roles in various physiological and pathological processes, such as protein turnover, apoptosis, and neurodegeneration.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its parent compound, E-64, has been characterized against several key proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target Protease | Inhibitor | IC50 | Ki | Organism | Comments | Reference(s) |

| Calpains | ||||||

| Calpain | This compound (E-64d) | ~0.5–1 µM | - | Various | Cell-based and purified enzyme assays | [3] |

| μ-Calpain | This compound (E-64d) | 6.2 µM | - | Human | Purified enzyme assay | [4] |

| Cathepsins | ||||||

| Cathepsin B | This compound (E-64d) | 14 µM | - | - | Weak inhibitor | [5] |

| Cathepsin L | This compound (E-64d) | - | - | - | Inhibits Cathepsin L | [6] |

| Cathepsin G | This compound (E-64d) | 1.1 µM | - | Human | Cell-based (U937 cells) | [1] |

| Cathepsin K | E-64 | 1.4 nM | - | - | In vitro | [7] |

| Cathepsin S | E-64 | 4.1 nM | - | - | In vitro | [7] |

| Cathepsin L | E-64 | 2.5 nM | - | - | In vitro | [7] |

| Papain | E-64 | 9 nM | - | Carica papaya | [8] | |

| Other | ||||||

| PrP-res accumulation | This compound (E-64d) | 0.5 µM | - | Mouse | Scrapie-infected neuroblastoma cells | [9] |

Effects on Signaling Pathways

By inhibiting key cysteine proteases, this compound modulates several critical signaling pathways implicated in disease.

Alzheimer's Disease and Amyloid-β Processing

In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta (Aβ) peptides.[1] Cathepsin B has been identified as a β-secretase that cleaves the amyloid precursor protein (APP) at the wild-type β-secretase site, contributing to the generation of Aβ. By inhibiting cathepsin B, this compound can shift APP processing towards the non-amyloidogenic pathway, thus reducing the formation of neurotoxic Aβ plaques.[4][10]

Caption: this compound inhibits Cathepsin B, reducing amyloidogenic processing of APP.

Neurodegeneration and Calpain Signaling

Calpains are calcium-activated proteases whose dysregulation is implicated in various neurodegenerative diseases.[11] Pathological activation of calpain, often due to altered calcium homeostasis, leads to the cleavage of numerous neuronal substrates, impairing neuronal function and promoting cell death.[12] this compound, by inhibiting calpain, can mitigate these neurodegenerative processes.[11]

Caption: this compound blocks the calpain activation cascade, preventing neurodegeneration.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Fluorometric Cathepsin B Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on purified Cathepsin B.[13][14][15]

Materials:

-

Purified human Cathepsin B

-

This compound (E-64d)

-

Cathepsin B Reaction Buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT)

-

Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute purified Cathepsin B in reaction buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in reaction buffer to achieve final desired concentrations.

-

Prepare the substrate solution in reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

To each well of the 96-well plate, add 50 µL of the Cathepsin B enzyme solution.

-

Add 10 µL of the diluted this compound solutions or vehicle control (for uninhibited enzyme activity) to the respective wells.

-

For a negative control, add reaction buffer instead of the enzyme solution.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 40 µL of the Cathepsin B substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at 400 nm and emission at 505 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of fluorescence vs. time) for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Caption: Generalized workflow for a fluorometric enzyme inhibition assay.

Cell-Based Calpain Activity Assay

This protocol outlines a method to measure the effect of this compound on calpain activity in cultured cells.[16]

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

-

This compound (E-64d)

-

Cell culture medium

-

Calpain inducer (e.g., ionomycin)

-

Extraction Buffer

-

10X Reaction Buffer

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

-

96-well plate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Cell Treatment:

-

Plate cells in a 96-well plate and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Induce calpain activity by adding a calpain inducer (e.g., ionomycin) and incubate for the appropriate duration.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh tube.

-

-

Calpain Activity Measurement:

-

In a new 96-well plate, add 85 µL of Extraction Buffer to each well.

-

Add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

-

Include a positive control (active calpain) and a negative control (lysate from untreated cells).

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of the calpain substrate.

-

Incubate at 37°C for 1 hour, protected from light.

-

-

Fluorescence Reading and Analysis:

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

Determine the change in calpain activity by comparing the fluorescence of treated samples to the controls.

-

Quantification of Amyloid-β (Aβ40/42) by ELISA

This protocol details the use of a sandwich ELISA to measure the levels of Aβ40 and Aβ42 in cell culture supernatants following treatment with this compound.[17][18]

Materials:

-

Human Aβ40 and Aβ42 ELISA kits

-

Cell culture supernatant from cells treated with this compound

-

Standard Aβ40 and Aβ42 peptides

-

Wash Buffer

-

Detection Antibody

-

Substrate solution (e.g., TMB)

-

Stop Solution

-

96-well plate pre-coated with capture antibody

-

Microplate reader (450 nm)

Procedure:

-

Sample and Standard Preparation:

-

Collect cell culture supernatant from cells treated with different concentrations of this compound.

-

Prepare a standard curve by performing serial dilutions of the standard Aβ peptides in the provided diluent buffer.

-

-

ELISA Procedure:

-

Add 100 µL of the standards and cell culture supernatants to the appropriate wells of the pre-coated 96-well plate.

-

Incubate for a specified time (e.g., overnight at 4°C or 2 hours at room temperature).

-

Wash the wells multiple times with Wash Buffer.

-

Add 100 µL of the Detection Antibody to each well and incubate.

-

Wash the wells again to remove unbound detection antibody.

-

Add a secondary antibody-enzyme conjugate (e.g., HRP-conjugated) and incubate.

-

Wash the wells thoroughly.

-

-

Signal Development and Measurement:

-

Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.

-

Determine the concentration of Aβ40 and Aβ42 in the cell culture supernatants by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound (E-64d) is a valuable research tool for studying the roles of cysteine proteases in various biological processes. Its cell-permeability and irreversible mechanism of action make it a potent inhibitor for both in vitro and in vivo studies. This guide provides the foundational biochemical information and experimental protocols necessary for its effective use in investigating the therapeutic potential of targeting cysteine proteases in diseases such as Alzheimer's and other neurodegenerative disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Cathepsins B and L differentially regulate amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cathepsin B Deficiency Improves Memory Deficits and Reduces Amyloid-β in hAβPP Mouse Models Representing the Major Sporadic Alzheimer’s Disease Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. assaygenie.com [assaygenie.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. abcam.com [abcam.com]

- 17. novamedline.com [novamedline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Structure-Activity Relationship of E-64d: A Deep Dive into Cysteine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64d, also known as loxistatin, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases. As a prodrug, it is intracellularly converted to its active form, E-64c, which covalently modifies the active site cysteine residue of target enzymes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of E-64d, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism and downstream effects. Understanding the SAR of E-64d and its analogs is crucial for the rational design of more selective and potent therapeutic agents targeting diseases where cysteine protease activity is dysregulated, such as in neurodegenerative disorders, cancer, and infectious diseases.

Core Structure and Mechanism of Action

The inhibitory activity of the E-64 series of compounds is primarily attributed to the presence of a trans-epoxysuccinyl group in their structure. E-64d is the ethyl ester prodrug of E-64c.[1] This esterification enhances its membrane permeability, allowing it to readily enter cells. Once inside the cell, esterases hydrolyze E-64d to its active carboxylic acid form, E-64c.

The mechanism of irreversible inhibition involves the nucleophilic attack of the active site cysteine thiol of the protease on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, rendering the enzyme inactive.[2]

Below is a diagram illustrating the conversion of the prodrug E-64d to its active form E-64c and its subsequent covalent modification of a target cysteine protease.

Caption: Conversion of E-64d to E-64c and inhibition of cysteine protease.

Quantitative Inhibitory Data

The potency of E-64d and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values vary depending on the specific cysteine protease being targeted. The following tables summarize the available quantitative data for E-64d and related compounds against a panel of cysteine proteases.

Table 1: Inhibitory Activity of E-64d and its Active Form E-64c

| Compound | Target Protease | Inhibitory Constant (IC50 / Ki) | Reference(s) |

| E-64d | Calpain | ~0.5–1 μM (IC50) | [3] |

| E-64 | Cathepsin K | 1.4 nM (IC50) | |

| E-64 | Cathepsin L | 2.5 nM (IC50) | |

| E-64 | Cathepsin S | 4.1 nM (IC50) | |

| E-64 | Papain | 9 nM (IC50) | [1] |

| CA-074 | Cathepsin B | 2 - 5 nM (Ki) | [4] |

| CA-074 | Cathepsin H | ~40-200 μM (Ki) | [4] |

| CA-074 | Cathepsin L | ~40-200 μM (Ki) | [4] |

Structure-Activity Relationship of E-64 Analogs

The core structure of E-64 has been modified to generate analogs with altered selectivity and potency. Key modifications and their impact on activity are outlined below:

-

The Epoxide Ring: This is the pharmacophore and is essential for irreversible inhibition. Opening or altering the epoxide ring results in a significant loss of activity.

-

The Leucine Residue: The isobutyl side chain of the leucine residue fits into the S2 pocket of many cysteine proteases. Modifications to this group can alter selectivity.

-

The Agmatine Moiety: This guanidinobutane group occupies the S3 pocket. Analogs with different side chains at this position have been synthesized to explore specificity. For example, the cathepsin B-specific inhibitor CA-074 was developed by modifying this part of the molecule.[4]

Caption: Key structural features of E-64 and the development of its analogs.

Experimental Protocols

General Protocol for Determining IC50 of E-64d against a Cysteine Protease (Fluorometric Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of E-64d against a purified cysteine protease using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., Cathepsin B, Calpain)

-

E-64d stock solution (in DMSO or ethanol)

-

Assay Buffer (specific to the protease, e.g., for Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with 2 mM DTT)

-

Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L, Ac-LLY-AFC for Calpain)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the cysteine protease to the desired working concentration in pre-warmed assay buffer. The final concentration should be chosen to give a linear reaction rate for at least 30 minutes.

-

Inhibitor Dilution Series: Prepare a serial dilution of E-64d in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO or ethanol without inhibitor).

-

Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the diluted enzyme. Then, add an equal volume of the serially diluted E-64d or vehicle control. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This step is crucial for irreversible inhibitors like E-64c (the active form of E-64d).

-

Reaction Initiation: To initiate the enzymatic reaction, add a fixed volume of the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the vehicle control (as 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Caption: Workflow for determining the IC50 of E-64d.

Downstream Signaling Pathways

Inhibition of cysteine proteases by E-64d can have profound effects on various cellular signaling pathways. For instance, the inhibition of cathepsins can impact autophagy, apoptosis, and receptor tyrosine kinase signaling.

Autophagy and Receptor Tyrosine Kinase Signaling: Cathepsins are crucial for the degradation of cellular components within lysosomes, a key step in autophagy. Inhibition of cathepsins B and L can lead to the accumulation of autophagosomes and impair the turnover of proteins, including receptor tyrosine kinases like the IGF-1 receptor. This can subsequently downregulate downstream signaling pathways such as the MAPK pathway, which is involved in cell proliferation.

Caption: Impact of E-64d on autophagy and IGF-1R signaling.

Conclusion

E-64d serves as a valuable chemical tool and a lead compound for the development of therapeutics targeting cysteine proteases. Its structure-activity relationship is well-defined, with the trans-epoxysuccinyl group being the key to its irreversible inhibitory mechanism. The prodrug nature of E-64d allows for effective intracellular delivery of its active form, E-64c. The development of analogs like CA-074 demonstrates that modifications to the core E-64 structure can yield inhibitors with enhanced selectivity for specific cysteine proteases. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to utilize E-64d in their studies and for those involved in the design of next-generation cysteine protease inhibitors. A thorough understanding of the SAR of E-64d is paramount for advancing the therapeutic potential of this class of inhibitors.

References

A Technical Guide to the Role of Aloxistatin in Inhibiting Autophagy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of pathologies, making it a key target for therapeutic intervention. Aloxistatin (also known as E-64d) is a cell-permeable, irreversible inhibitor of cysteine proteases. This technical guide provides an in-depth examination of this compound's mechanism of action in the context of autophagy, focusing on its role as a late-stage inhibitor. We will detail the specific molecular interactions, present quantitative data on its efficacy, outline key experimental protocols for its study, and provide visual diagrams of the relevant cellular pathways and workflows.

Introduction to Autophagy and this compound

The Autophagy Pathway

Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process that sequesters cytoplasmic components, such as long-lived proteins and damaged organelles, into double-membraned vesicles called autophagosomes.[1][2] This process is crucial for maintaining cellular health, especially under conditions of stress like nutrient deprivation.[3] The pathway can be broadly divided into several key stages: initiation, nucleation of the phagophore, elongation and closure of the autophagosome, and finally, fusion with the lysosome to form an autolysosome, where the encapsulated contents are degraded by lysosomal hydrolases.[4][5]

This compound: A Cysteine Protease Inhibitor

This compound (E-64d) is a synthetic analogue of E-64, a natural product derived from fungi.[6] It functions as a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, particularly cathepsins B and L.[7][8] Initially researched for conditions like muscular dystrophy, its specific mechanism of action has made it a valuable tool in studying cellular processes that rely on cysteine protease activity, including its significant role in the final step of the autophagy pathway.[6]

Mechanism of Action: this compound as a Late-Stage Autophagy Inhibitor

This compound does not inhibit the initial formation of the autophagosome. Instead, it targets the final, degradative stage of the autophagy flux. The core mechanism is as follows:

-

Autophagosome-Lysosome Fusion: The mature autophagosome fuses with a lysosome, forming an autolysosome.

-

Lysosomal Degradation: Within the acidic environment of the autolysosome, lysosomal hydrolases degrade the inner autophagosomal membrane and its cargo.

-

Role of Cathepsins: Cysteine proteases, such as cathepsin B and cathepsin L, are critical lysosomal hydrolases responsible for this degradation.

-

Inhibition by this compound: this compound, being a potent inhibitor of cathepsins B and L, enters the cell and inhibits the activity of these proteases within the autolysosome.[8]

This inhibition prevents the breakdown of the autophagosome's contents. Consequently, there is an accumulation of autolysosomes within the cell, which can be observed and quantified experimentally.[9] This makes this compound a reliable tool for studying "autophagic flux"—the complete process of autophagy from formation to degradation.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line / System | Endpoint Measured | Result | Citation |

|---|---|---|---|---|

| Prion Protein Accumulation | ScNB cells | Inhibition of PrP-res accumulation | IC50: 0.5 ± 0.11 μM | [7][10] |

| Cathepsin L Activity | NK-92 or YT 5 cells | Turnover of CatL substrate | Complete block of turnover | [7][10] |

| Autophagy Induction | Tobacco BY-2 cells | Autolysosome accumulation | Effective at 10 μM |[9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Endpoint Measured | Result | Citation |

|---|---|---|---|---|

| Guinea Pig | Oral administration | Brain Cathepsin B activity | ~91% maximum reduction | [7][10] |

| Rat (Focal Cerebral Ischemia) | Pretreatment | Cerebral infarction volume | Reduced from 353.1 to 210.3 mm³ |[8] |

Experimental Protocols for Studying this compound's Effects

To assess the impact of this compound on autophagy, a combination of techniques is typically employed to measure the accumulation of autophagic markers.

Protocol: Western Blotting for LC3-II Turnover

This protocol measures the accumulation of LC3-II, a protein associated with the autophagosome membrane. In the presence of a late-stage inhibitor like this compound, LC3-II levels will be significantly higher upon autophagy induction compared to induction alone, as its degradation is blocked.

1. Cell Culture and Treatment:

- Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency.

- Treat cells according to the four-group paradigm described in the workflow diagram (Control, Inducer, this compound, Inducer + this compound). A typical concentration for this compound is 10-20 µM.

- Incubate for the desired time period (e.g., 4-8 hours).

2. Protein Extraction:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail (ensure it does not inhibit cysteine proteases if other targets are of interest).

- Scrape cells and collect the lysate. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blot:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate proteins on a 12-15% SDS-polyacrylamide gel. Two bands for LC3 will be visible: LC3-I (cytosolic, ~16 kDa) and LC3-II (lipidated, ~14 kDa).

- Transfer proteins to a PVDF membrane.

- Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

- Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash three times with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

- Normalize LC3-II band intensity to a loading control like β-actin or GAPDH.

Expected Outcome: The lane corresponding to the "Inducer + this compound" treatment will show the highest level of LC3-II, indicating a functional autophagic flux that has been blocked at the degradation stage.

Protocol: Immunofluorescence for LC3 Puncta Formation

This method visualizes the accumulation of autophagosomes (as LC3 puncta) within the cell.

1. Cell Culture and Treatment:

- Grow cells on sterile glass coverslips in a multi-well plate.

- Apply treatments as described in section 4.1.

2. Cell Fixation and Permeabilization:

- Wash cells twice with PBS.

- Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

- Wash three times with PBS.

- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining:

- Wash three times with PBS.

- Block with 1% BSA in PBS for 30 minutes.

- Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

- Wash three times with PBS.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour in the dark.

- (Optional) Counterstain nuclei with DAPI.

- Wash three times with PBS.

4. Imaging and Analysis:

- Mount coverslips onto microscope slides using an anti-fade mounting medium.

- Image cells using a fluorescence or confocal microscope.

- Quantify the number and intensity of fluorescent LC3 puncta per cell.

Expected Outcome: Cells treated with an autophagy inducer plus this compound will exhibit a significantly higher number of distinct, bright LC3 puncta compared to cells treated with the inducer alone, reflecting the accumulation of undegraded autophagosomes.[9]

Conclusion

This compound is an invaluable pharmacological tool for the study of autophagy. By irreversibly inhibiting the cysteine proteases essential for the final degradation step in the autolysosome, it allows for a robust assessment of autophagic flux. Its utility in both in vitro and in vivo models provides researchers with a reliable method to investigate the role of autophagy in health and disease. The experimental protocols detailed herein offer a standardized approach to employing this compound for the quantitative and qualitative analysis of this fundamental cellular process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]

- 5. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Autophagy Is Involved in the Viability of Overexpressing Thioredoxin o1 Tobacco BY-2 Cells under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Aloxistatin's Impact on Lysosomal Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxistatin, also known as E-64d, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases. Its primary targets within the cell are the lysosomal cathepsins and cytosolic calpains. By covalently modifying the active site cysteine residue, this compound effectively blocks the proteolytic activity of these enzymes. This inhibitory action has profound implications for cellular processes, particularly autophagy, and has positioned this compound as a valuable tool in the study and potential treatment of various pathologies, including neurodegenerative diseases. This guide provides an in-depth technical overview of this compound's effects on lysosomal proteases, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key cellular pathways it modulates.

Quantitative Inhibition of Lysosomal Proteases by this compound and Related Compounds

This compound (E-64d) and its parent compound, E-64, exhibit potent inhibition of a range of cysteine proteases. The following tables summarize the available quantitative data on their inhibitory activities. It is important to note that E-64d is the ethyl ester of E-64c, which is the active form of the inhibitor. E-64d's cell permeability allows it to be used in cell-based assays and in vivo studies, where it is intracellularly converted to E-64c.

| Compound | Target | IC50 | Organism/System | Reference(s) |

| This compound (E-64d) | Protease-Resistant Prion Protein (PrP-res) Accumulation | 0.5 µM | Scrapie-infected neuroblastoma cells (ScNB) | [1] |

| This compound (E-64d) | Calpain | ~0.5–1 µM | Platelets | [2] |

| This compound (E-64d) | Cathepsin L | Inhibition observed at 1 µM | MDA-MB-231 breast cancer cells | [3] |

| E-64 | Cathepsin B | 6 µM | Setaria cervi (filarial parasite) | |

| E-64 | Cathepsin K | 1.4 nM | In vitro | |

| E-64 | Cathepsin L | 2.5 nM | In vitro | |

| E-64 | Cathepsin S | 4.1 nM | In vitro |

Experimental Protocols

In Vitro Fluorometric Assay for Cathepsin Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against a specific lysosomal cysteine protease (e.g., Cathepsin B or L) using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsin (e.g., Cathepsin B, Cathepsin L)

-

This compound (E-64d)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-RR-AMC for Cathepsin B)

-

Assay Buffer: 0.1 M sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., ~360-380 nm Ex / ~440-460 nm Em for AMC-based substrates)

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Activate Cathepsin: Dilute the purified cathepsin in Assay Buffer to the desired working concentration. The final concentration will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate over the desired time course.

-

Inhibitor Pre-incubation: In the wells of a 96-well plate, add a specific volume of the diluted cathepsin solution. Then, add an equal volume of the this compound dilutions or vehicle control.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Prepare the fluorogenic substrate solution by diluting it in Assay Buffer to the desired final concentration (typically at or below the Km for the enzyme). Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Multiplex Cathepsin Zymography

This technique allows for the detection and semi-quantitative analysis of active cathepsins in complex biological samples based on their molecular weight and proteolytic activity.[4][5][6]

Materials:

-

Tissue or cell lysates

-

Non-reducing sample buffer

-

Polyacrylamide gels (12.5%) containing 0.2% gelatin

-

SDS-PAGE running buffer

-

Renaturing Buffer: 65 mM Tris-HCl, pH 7.4, 20% glycerol

-

Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of each sample. Mix the lysates with a non-reducing sample buffer.

-

Electrophoresis: Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the SDS-PAGE at a constant voltage at 4°C.

-

Renaturation: After electrophoresis, wash the gel three times for 10-20 minutes each in Renaturing Buffer at room temperature with gentle agitation. This step removes SDS and allows the enzymes to refold.

-

Enzyme Activation: Incubate the gel in Assay Buffer for 30 minutes at room temperature.

-

Proteolysis: Replace the buffer with fresh Assay Buffer and incubate the gel overnight at 37°C to allow the active cathepsins to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes. Destain the gel until clear bands appear against a blue background.

-

Analysis: The clear bands represent areas of gelatin degradation by active cathepsins. The molecular weight of the bands can be used to identify specific cathepsins (e.g., Cathepsin K, L, S, and V have distinct molecular weights). The intensity of the bands can be quantified using densitometry to provide a semi-quantitative measure of cathepsin activity.

Signaling Pathways and Experimental Workflows

This compound's Interference with the Autophagy-Lysosomal Pathway

Lysosomal proteases are essential for the final degradation step of autophagy, a cellular process responsible for the clearance of damaged organelles and long-lived proteins. The mTOR signaling pathway is a master regulator of autophagy. When mTOR is active, it suppresses autophagy. Conversely, inhibition of mTOR initiates the autophagic process. This compound, by inhibiting lysosomal cathepsins, disrupts the degradation of autophagic cargo, leading to the accumulation of autophagosomes and autophagic substrates like p62. This disruption can have significant consequences for cellular homeostasis, particularly in neurons, and is a key area of investigation in neurodegenerative diseases.

Caption: this compound inhibits lysosomal proteases, disrupting the final degradation step of autophagy.

Experimental Workflow for In Vivo Assessment of this compound in a Mouse Model of Neurodegeneration

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of a neurodegenerative disease, such as Alzheimer's disease.

Caption: In vivo experimental workflow for evaluating this compound in a neurodegeneration mouse model.

Conclusion

This compound serves as an indispensable research tool for elucidating the roles of lysosomal cysteine proteases in cellular physiology and pathology. Its ability to potently and irreversibly inhibit these enzymes allows for the detailed investigation of processes heavily reliant on lysosomal function, most notably autophagy. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further research into the specific inhibitory kinetics of this compound against a broader range of individual cathepsins will continue to refine our understanding of its mechanism of action and inform its application in therapeutic strategies for diseases characterized by lysosomal dysfunction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin zymography - Wikipedia [en.wikipedia.org]

- 5. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Aloxistatin Experimental Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxistatin, also known as E64d, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, including cathepsins and calpains.[1][2][3] Its ability to modulate critical cellular pathways makes it a valuable tool in studying processes such as apoptosis, autophagy, and viral entry.[1][4] This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its effects on cell viability and apoptosis. Additionally, it outlines the key signaling pathways influenced by this compound.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of cysteine proteases.[5] It covalently modifies the active site of these enzymes, leading to their irreversible inactivation.[3] Key targets of this compound include:

-

Cathepsins: A family of lysosomal proteases involved in protein degradation, antigen presentation, and apoptosis. This compound has been shown to inhibit cathepsin B and L, among others.[1][6]

-

Calpains: Calcium-dependent cytosolic proteases that play a role in signal transduction, cell proliferation, differentiation, and apoptosis.[1][7]

By inhibiting these proteases, this compound can influence a variety of cellular functions. For instance, its inhibition of cathepsin L has been demonstrated to reduce cellular entry of SARS-CoV-2 pseudovirions.[1] It has also been shown to blunt parathyroid hormone (PTH)-induced cell proliferation and inhibit osteoblast differentiation in vitro.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and incubation times of this compound in various cell lines as reported in the literature.

| Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Reference |

| U937 | Function Assay | IC50 = 1.1 µM | Not Specified | Blockade of cathepsin G processing | [1] |

| NCM460 | Cell Treatment | 1 µM | 24 hours | General cell treatment | [1][6] |

| MCF10 | 3D Culture | 5 µM | 4 days | Assessment of proliferation and apoptosis | [5] |

Signaling Pathway

This compound's primary mechanism of action is the inhibition of cysteine proteases. This intervention can disrupt multiple downstream signaling pathways. The following diagram illustrates a simplified representation of this compound's impact on cellular pathways leading to apoptosis.

Caption: this compound's inhibition of Calpain and Cathepsin proteases.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (E64d) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO and ethanol.[6] To prepare a 10 mM stock solution, dissolve 3.42 mg of this compound (MW: 342.43 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years or at -80°C for extended storage.[5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cell viability.[8][9]

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)[10]

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[5]

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., CHAPS-based buffer)[10]

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

Bradford assay reagent for protein quantification

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Lyse the cells in 50-100 µL of lysis buffer on ice for 30 minutes.[10]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using the Bradford assay.

-

In a 96-well plate, add 50-100 µg of protein from each sample and adjust the volume with lysis buffer.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

-

Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.

Caption: General experimental workflow for this compound cell-based assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H30N2O5 | CID 65663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for E-64d in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64d, also known as Aloxistatin, is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It is a synthetic analog of E-64 and the ethyl ester of E-64c.[2] E-64d acts by covalently modifying the active site thiol group of cysteine proteases, thereby inactivating them.[2] Its broad specificity includes the inhibition of calpains and various cathepsins (such as B, H, K, L, and S), making it a valuable tool for studying the roles of these proteases in diverse cellular processes.[3] Due to its membrane permeability, E-64d is particularly effective for in vitro studies in intact cells to investigate pathways such as autophagy, apoptosis, and cellular signaling.[2]

Mechanism of Action

E-64d is a prodrug that is hydrolyzed to its active form, E-64c, within the cell. E-64c then irreversibly binds to the active site of cysteine proteases. This inhibition can lead to the accumulation of substrates normally degraded by these proteases, such as the autophagy marker LC3-II, providing a method to study autophagic flux. By blocking lysosomal proteases, E-64d can interfere with the final stages of autophagy, leading to the accumulation of autophagosomes.[1][4]

Data Presentation

Table 1: Recommended Working Concentrations of E-64d in Various In Vitro Assays

| Cell Line/System | Assay Type | Concentration | Incubation Time | Observed Effect | Reference(s) |

| U937 cells | Cathepsin G Processing | IC50 = 1.1 μM | - | Blockade of cathepsin G processing | [5] |

| NCM460 cells | Cell Proliferation/Differentiation | 1 μM | 24 hours | Blunted PTH-induced cell proliferation and inhibited osteoblast differentiation | [5][6] |